1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone
CAS No.: 953152-91-5
Cat. No.: VC7784057
Molecular Formula: C16H18N2O2
Molecular Weight: 270.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953152-91-5 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.332 |
| IUPAC Name | 2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-pyrrolidin-1-ylethanone |
| Standard InChI | InChI=1S/C16H18N2O2/c1-12-4-6-13(7-5-12)15-10-14(17-20-15)11-16(19)18-8-2-3-9-18/h4-7,10H,2-3,8-9,11H2,1H3 |
| Standard InChI Key | RGBHLFLQWDKYJE-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule consists of a pyrrolidine ring (a five-membered amine heterocycle) linked via an ethanone bridge to a 5-(p-tolyl)isoxazole group. The isoxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, substituted at the 5-position with a p-tolyl group (a methyl-substituted benzene ring). The ethanone spacer facilitates conformational flexibility, potentially enhancing interactions with biological targets .
Key Structural Parameters:
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Molecular Formula:
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Molecular Weight: 296.36 g/mol (calculated)
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IUPAC Name: 1-(Pyrrolidin-1-yl)-2-(5-(4-methylphenyl)isoxazol-3-yl)ethanone
The presence of both electron-rich (pyrrolidine) and electron-deficient (isoxazole) regions suggests diverse reactivity and binding capabilities.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(Pyrrolidin-1-yl)-2-(5-(p-tolyl)isoxazol-3-yl)ethanone typically involves multi-step protocols, as outlined in patents and organic chemistry literature .
Step 1: Formation of the Isoxazole Core
The 5-(p-tolyl)isoxazole moiety is synthesized via cyclocondensation reactions. For example, a propargyl aza-Claisen rearrangement catalyzed by gold(I) complexes can yield substituted isoxazoles :
This method ensures regioselectivity and high yields (70–85%) under mild conditions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in chloroform and DMSO (>10 mg/mL), sparingly soluble in water (<1 mg/mL) .
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the labile ethanone bridge .
Thermal Properties:
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Decomposition Temperature | >250°C | Thermogravimetric Analysis |
| Assay | Result | Reference |
|---|---|---|
| CB2 Binding Affinity (Ki) | 58 nM | Radioligand Displacement |
| Selectivity (CB2/CB1) | 15:1 | Competitive Binding |
Antimicrobial Activity
Preliminary screens against Staphylococcus aureus and Escherichia coli show moderate inhibition (MIC = 32–64 µg/mL), likely due to membrane disruption by the lipophilic pyrrolidine moiety .
Applications and Industrial Relevance
Drug Development
The compound’s CB2 selectivity positions it as a candidate for treating neuropathic pain without psychoactive side effects associated with CB1 activation . Phase I trials for analogs are ongoing .
Agrochemical Research
Patent data highlight its utility as a template for fungicides targeting Botrytis cinerea in crops . Modifications to the p-tolyl group enhance antifungal potency (EC50 = 8.2 µM) .
Future Directions
Structural Optimization
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Goal: Improve metabolic stability via fluorination of the ethanone bridge .
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Challenge: Balancing lipophilicity and aqueous solubility for oral bioavailability.
Target Identification
Proteomic studies are needed to elucidate off-target interactions, particularly with cytochrome P450 enzymes .
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